4-Amino-8-chloro-6-methylquinoline
Description
Contextualization within Quinoline (B57606) Chemistry
Quinoline as a Privileged Heterocyclic Pharmacophore in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govresearchgate.net This designation stems from the recurring presence of the quinoline moiety in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov Its structural framework allows for versatile modifications, enabling the development of molecules with tailored pharmacological profiles. nih.govnih.gov The quinoline core is a key component in numerous approved drugs and investigational candidates, particularly in the field of oncology. tandfonline.comnih.govtandfonline.com
Role of Substituted Quinolines as Versatile Small Molecule Scaffolds and Building Blocks in Organic Synthesis
The synthetic versatility of the quinoline ring system makes it a valuable scaffold for generating structurally diverse derivatives. nih.gov Organic chemists utilize various synthetic strategies to introduce a wide array of functional groups onto the quinoline core, leading to the creation of novel compounds with unique properties. ijresm.compharmaguideline.com These substituted quinolines serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. wikipedia.orgnih.gov The ability to selectively functionalize different positions on the quinoline ring is a key aspect of its utility in modern organic synthesis. rsc.org
Significance of 4-Aminoquinoline (B48711) Derivatives in Chemical and Biological Sciences
Among the various classes of quinoline derivatives, 4-aminoquinolines hold particular importance in the chemical and biological sciences. nih.govwikipedia.org This scaffold is a cornerstone in the development of antimalarial drugs, with notable examples like chloroquine (B1663885) and amodiaquine (B18356). wikipedia.orgesr.ienih.gov The 4-amino group is a critical feature for the antimalarial activity of these compounds. youtube.comnih.gov Beyond their application in infectious diseases, 4-aminoquinoline derivatives have demonstrated a wide range of other biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov This broad spectrum of activity has spurred extensive research into the synthesis and biological evaluation of novel 4-aminoquinoline analogues. nih.govnih.gov
Overview of Research Trajectories for Halogenated and Methylated Aminoquinolines
The introduction of halogen and methyl substituents onto the aminoquinoline framework significantly influences the physicochemical and biological properties of the resulting compounds. Halogenation, particularly at specific positions of the quinoline ring, can enhance biological activity. nih.govnih.gov For instance, the presence of a chlorine atom at the 7-position is a known feature in several potent antimalarial 4-aminoquinolines. nih.gov Similarly, methylation can also modulate the activity and selectivity of these compounds. Research in this area often focuses on synthesizing and evaluating libraries of halogenated and methylated aminoquinolines to establish structure-activity relationships (SAR) and identify new lead compounds for drug discovery. nih.govmdpi.com The specific placement of these substituents, such as the 8-chloro and 6-methyl groups in 4-Amino-8-chloro-6-methylquinoline, is a key area of investigation to understand their impact on molecular interactions and biological outcomes. evitachem.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 8-chloro-6-methylquinolin-4-amine |
| Molecular Formula | C10H9ClN2 |
| Molecular Weight | 192.64 g/mol |
| CAS Number | 948293-57-0 |
| Appearance | Solid |
Note: Data sourced from publicly available chemical databases.
Properties
IUPAC Name |
8-chloro-6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXNUWLLIDMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589055 | |
| Record name | 8-Chloro-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-57-0 | |
| Record name | 8-Chloro-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948293-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 4 Amino 8 Chloro 6 Methylquinoline and Analogues
General Principles of SAR in 4-Aminoquinolines
The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine (B1663885). youtube.comyoutube.comnih.gov The biological activity of these compounds is intricately linked to several structural features. A fundamental requirement for many 4-aminoquinolines to exhibit potent antiplasmodial activity is the presence of a quinoline (B57606) ring system, which is believed to interfere with heme detoxification in the malaria parasite by inhibiting the formation of hemozoin. youtube.comresearchgate.net
Key SAR principles for 4-aminoquinolines include:
The Quinoline Ring: This heterocyclic nucleus is essential for activity, serving as the core scaffold for interaction with biological targets. youtube.com
The C4-Amino Group: The amino group at the 4-position, often with a dialkylaminoalkyl side chain, is crucial for the compound's basicity and plays a role in its accumulation in the acidic food vacuole of the parasite. youtube.comnih.gov
Influence of Substituents on Biological Activity Profiles
The specific arrangement of substituents on the 4-aminoquinoline core dictates the compound's potency and spectrum of activity. The following sections explore the individual and combined effects of the C4-amino group, C8-chloro substitution, and C6-methyl group.
Role of the C4-Amino Group
The amino group at the C4 position, along with its side chain, is a critical determinant of the biological activity of 4-aminoquinolines. nih.govresearchgate.netnih.gov The basicity conferred by this group is believed to be essential for the pH-trapping mechanism, where the drug concentrates in the acidic digestive vacuole of the malaria parasite. researchgate.net
The nature of the side chain attached to the C4-amino group significantly influences activity. Generally, a flexible diaminoalkane side chain is considered optimal for potent antimalarial effects. nih.gov The length of this side chain is also a crucial factor, with studies indicating that both shorter and longer chains compared to that of chloroquine can lead to activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.govnih.gov The presence of a terminal tertiary amine on the side chain is often considered important for antimalarial activity. youtube.com
| Side Chain Modification | Effect on Activity | Reference |
| Basic Amino Side Chain | Crucial for pH trapping and drug accumulation. | researchgate.netnih.gov |
| Flexible Diaminoalkane Chain | Optimal for potent antimalarial activity. | nih.gov |
| Variation in Side Chain Length | Can overcome chloroquine resistance. | nih.govnih.gov |
| Terminal Tertiary Amine | Important for antimalarial potency. | youtube.com |
Impact of the C8-Chloro Substitution
The position and nature of halogen substituents on the quinoline ring have a profound impact on the biological activity of 4-aminoquinolines. While the 7-chloro substitution is a well-known feature of many active compounds like chloroquine, substitution at other positions, such as C8, can significantly alter the molecule's properties. nih.govresearchgate.netmdpi.commdpi.com
Generally, any substitution at the C8 position of the 4-aminoquinoline ring is reported to abolish or significantly decrease antimalarial activity. youtube.com This suggests that the C8 position is sterically and/or electronically sensitive, and modifications at this site are detrimental to the compound's interaction with its biological target.
| Substitution at C8 | Effect on Antimalarial Activity | Reference |
| Methyl Group | Loss of activity. | youtube.com |
| General Substitution | Abolishes activity. | youtube.com |
Effect of the C6-Methyl Group
The introduction of a methyl group at the C6 position of the quinoline ring can also influence the biological activity of 4-aminoquinoline analogues. While not as extensively studied as substitutions at C7 or C8, the presence of a C6-methyl group can impact the molecule's lipophilicity and its fit within the binding site of its target.
| Substitution at C6 | Effect on Biological Activity | Reference |
| Methyl Group | Can influence lipophilicity and target binding. | nih.gov |
| Chloro Group (in some series) | Showed the most potent anticancer activity. | nih.gov |
Synergistic Effects of Multiple Substituents (e.g., C6-Amino with C8-Methyl)
The biological activity of a 4-aminoquinoline derivative is not merely the sum of the effects of its individual substituents. Synergistic or antagonistic interactions between different functional groups can lead to unexpected activity profiles. For instance, the combination of a C6-amino group with a C8-methyl group would likely result in a complex interplay of electronic and steric effects.
Role of Halogen Atoms in Enhancing Biological Potency
Halogen atoms, particularly chlorine, play a crucial role in enhancing the biological potency of 4-aminoquinolines. The presence of a halogen at the C7 position is a hallmark of many potent antimalarial 4-aminoquinolines, including chloroquine. youtube.comnih.gov
The electron-withdrawing nature of halogens influences the pKa of the quinoline ring nitrogen, which is important for the drug's mechanism of action. researchgate.net Studies have shown that 7-iodo and 7-bromo analogues are often as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogues are generally less active. nih.gov This suggests that not only the electronegativity but also the size and polarizability of the halogen atom are important for optimal activity.
| Halogen Substitution at C7 | Effect on Antimalarial Activity | Reference |
| Chloro, Bromo, Iodo | High activity against susceptible and resistant strains. | nih.govnih.gov |
| Fluoro, Trifluoromethyl | Generally less active. | nih.gov |
Positional Effects of Substituents on Quinoline Activity
The strategic placement of substituents on the quinoline core is paramount in determining the biological efficacy of 4-aminoquinoline compounds. The following sections dissect the impact of substitutions on the B-ring, the pyridine (B92270) nitrogen, and the C2 position.
B-Ring Substitutions (C5, C6, C7, C8) and their Impact on Activity
Substitutions on the carbocyclic 'B' ring of the quinoline nucleus (positions C5, C6, C7, and C8) have a profound effect on the molecule's activity. The nature and position of these substituents can modulate factors such as lipophilicity, electronic properties, and steric interactions, all of which are crucial for drug-target engagement.
Research has consistently shown that the presence of a halogen, particularly a chloro group, at the C7 position is often essential for high potency in antimalarial 4-aminoquinolines. This is a common structural feature in many active compounds, including the well-known drug chloroquine. Electron-withdrawing groups at the C7 position have been demonstrated to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. This alteration in basicity can influence the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. While a 7-chloro group is prevalent, substitutions with other electron-withdrawing groups like trifluoromethyl have also been explored. Conversely, introducing electron-donating groups such as amino, hydroxyl, or methoxy (B1213986) at the C7 position generally leads to a reduction in activity.
The C6 position also plays a role in modulating activity. For instance, in some series of leishmanicidal quinolines, a methyl group at the C6 position has been shown to enhance the desired biological effect. This suggests that for certain therapeutic targets, a degree of steric bulk and lipophilicity at this position can be beneficial.
Substitutions at the C8 position are generally less favorable. The introduction of a methyl group at C8 has been reported to result in a loss of antimalarial activity. Similarly, the presence of hydrogen or methoxy groups at this position has been associated with minimal activity in some quinolinyl chalcones. This indicates that the C8 position is likely sensitive to steric hindrance, and substitutions here may disrupt the optimal conformation required for binding to the biological target.
The C5 position is another site where modifications can impact activity. The interaction between a bulky substituent at the C4 position and a hydrogen atom at the C5 position can introduce significant steric hindrance, which can be detrimental to activity.
| Position | Substituent | Effect on Activity | Reference(s) |
|---|---|---|---|
| C5 | Hydrogen | Interaction with bulky C4 substituents can cause steric hindrance. | |
| C6 | Methyl | Can enhance leishmanicidal activity. | |
| C7 | Chloro | Often essential for high antimalarial potency. | |
| C7 | Electron-withdrawing groups (e.g., CF3) | Lowers pKa of quinoline and side-chain nitrogens. | |
| C7 | Electron-donating groups (e.g., NH2, OH, OCH3) | Generally reduces antimalarial activity. | |
| C8 | Methyl | Can lead to a loss of antimalarial activity. | |
| C8 | Hydrogen, Methoxy | Associated with minimal activity in some analogues. |
Substitutions at the Pyridine Nitrogen (N1)
The pyridine nitrogen (N1) of the quinoline ring is a critical site for protonation and plays a fundamental role in the mechanism of action of many 4-aminoquinolines, particularly as antimalarial agents. The basicity of this nitrogen, characterized by its pKa value, is a key determinant of drug accumulation in the acidic compartments of the parasite.
For 4-aminoquinolines to be active against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, a protonatable nitrogen at the N1 position is considered an essential structural feature. This protonation allows the molecule to become trapped within the parasite's food vacuole.
Modification of the quinoline ring by replacing the N1 nitrogen with a carbon atom results in a complete loss of interaction with the drug target (hematin), as well as the abolishment of hemozoin inhibitory and biological activity. This underscores the absolute necessity of the pyridine nitrogen for the antimalarial activity of this class of compounds.
Furthermore, the electronic environment of the quinoline ring, influenced by substituents, directly impacts the pKa of the N1 nitrogen. Electron-withdrawing groups at the C7 position, for example, decrease the basicity of the N1 nitrogen. This modulation of pKa is a crucial aspect of SAR studies, as it fine-tunes the pharmacokinetic and pharmacodynamic properties of the compounds.
Modifications at the C2 Position
The C2 position of the quinoline ring offers another avenue for structural modification to influence biological activity. While often less critical than the C4 and C7 positions for antimalarial activity, substitutions at C2 can still have significant effects.
In some instances, the introduction of substituents at the C2 position can be detrimental. For example, some studies have shown that methyl substitution at the C2 position of quinolines can lead to a significant drop in chemical yield during synthesis and may negatively impact activity. This suggests that steric bulk at this position may be poorly tolerated.
However, other research has demonstrated that C2 modifications can be beneficial. For instance, a series of novel bisquinoline compounds linked through the C2 position by a methylene (B1212753) chain showed promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This indicates that in certain structural contexts, the C2 position can be a viable point for linking pharmacophoric units to create more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to understanding the link between the chemical structure of a molecule and its biological activity. By correlating physicochemical parameters and electronic properties with observed activity, QSAR models can predict the potency of new compounds and guide the design of more effective analogues.
Physicochemical Parameters and Activity Correlations (e.g., Lipophilicity, pKa)
Several physicochemical parameters have been shown to be critical in the QSAR of 4-aminoquinolines. Lipophilicity , often expressed as log P or log D, plays a complex role. While a certain degree of lipophilicity is necessary for membrane permeability and reaching the target site, an excessive increase can sometimes be detrimental. For instance, in some series of 4-aminoquinoline antiplasmodials, the hematin (B1673048) association constant, a key factor in their mechanism of action, is influenced by the lipophilicity of the substituent at the 7-position. However, in other studies, the level of drug accumulation was found to be unrelated to lipophilicity. This suggests that the optimal lipophilicity can vary depending on the specific chemical series and the biological endpoint being measured.
| Physicochemical Parameter | Influence on Activity | Reference(s) |
|---|---|---|
| Lipophilicity (log P/log D) | Influences membrane permeability and target binding. The optimal level varies. | |
| pKa | Determines the degree of protonation and drug accumulation in acidic compartments. |
Hammett Constants and Electron-Withdrawing/Donating Effects
Hammett constants (σ) are a valuable tool in QSAR studies to quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent.
In the context of 4-aminoquinolines, Hammett constants have been successfully used to correlate the electronic properties of substituents with biological activity. For example, the beta-hematin inhibitory activity of a series of 7-substituted 4-aminoquinolines was found to correlate with the Hammett constant of the substituent at the 7-position. This indicates that the electron-withdrawing capacity of the group at this position is a key determinant of activity.
Mechanistic Investigations of 4 Amino 8 Chloro 6 Methylquinoline S Biological Activities
Antimicrobial Activity Studies
The quinoline (B57606) scaffold is a fundamental structure in many synthetic compounds with a broad range of antimicrobial activities. The introduction of various substituents on the quinoline ring system plays a crucial role in modulating their biological efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Quinolone derivatives have demonstrated potent antibacterial activity against a wide spectrum of both Gram-positive and Gram-negative bacteria. The coupled presence of a methyl group at the C-8 position and an amino group at the C-6 position in the quinolone ring has been shown to be effective for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain 6-amino-8-methylquinolone derivatives have shown significant activity against various bacterial strains. nih.gov
The nature of the substituent on the quinoline ring can significantly influence the antibacterial spectrum. For example, some 8-hydroxyquinoline (B1678124) derivatives bearing electron-donating groups like chlorine have demonstrated good activity against both Gram-positive and Gram-negative strains. researchgate.net In contrast, other studies have shown that some quinoline derivatives are more active against Gram-positive bacteria than Gram-negative bacteria, suggesting that the inhibition of Gram-negative bacteria may require more lipophilic agents. researchgate.net
Table 1: Antibacterial Activity of Selected Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 6-amino-8-methylquinolone derivative (19v) | Staphylococcus aureus (including MRSA) | Superior to Ciprofloxacin (B1669076) | nih.govnih.gov |
| 8-hydroxyquinoline derivative with Chlorine | Gram-positive and Gram-negative strains | Good activity | researchgate.net |
Note: The data in this table is for structurally related compounds and not for 4-Amino-8-chloro-6-methylquinoline itself.
Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) is a significant global health concern. Research into novel antimicrobial agents has shown that certain quinolone derivatives are effective against these challenging pathogens. Specifically, a 1,2,3,4-tetrahydroisoquinolinyl derivative of 6-amino-8-methylquinolone demonstrated high antibacterial activity with Minimum Inhibitory Concentration (MIC) values superior to that of ciprofloxacin against Staphylococcus aureus strains, including those resistant to methicillin (B1676495) and ciprofloxacin. nih.govnih.gov
Antifungal Properties
In addition to antibacterial effects, quinoline derivatives have also been investigated for their antifungal properties. For example, long-chain 4-aminoquinoline (B48711) (4-AQ) derivatives have been identified as a new class of anti-virulence agents that can prevent filamentation in Candida albicans, a key virulence trait. mdpi.com Combining these 4-AQs with existing antifungal drugs like nystatin (B1677061) has been shown to significantly increase the efficacy of the treatment. mdpi.com Other studies on 8-hydroxyquinoline derivatives have also reported antifungal activity against various fungal species. nih.gov
Table 2: Antifungal Activity of Selected Quinolone Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Long-chain 4-aminoquinoline derivatives | Candida albicans | Inhibition of filamentation | mdpi.com |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Comparable to or higher than fluconazole | nih.gov |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Comparable to or higher than fluconazole | nih.gov |
Note: The data in this table is for structurally related compounds and not for this compound itself.
Molecular Targets and Enzyme Inhibition Mechanisms
The antimicrobial action of quinolone compounds is primarily attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication and cell wall synthesis.
A primary mechanism of action for quinolone antibacterial agents is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. researchgate.net
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation and elongation of DNA replication. researchgate.net
Topoisomerase IV: The main role of this enzyme is to decatenate, or unlink, the daughter chromosomes following DNA replication, allowing for proper cell division. researchgate.net
Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. researchgate.net This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death. researchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target. mdpi.comresearchgate.net
In the context of MRSA, resistance to β-lactam antibiotics is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. nih.gov PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing its cell wall even in the presence of these drugs. nih.gov While direct interaction studies of this compound with PBP2a are not available, the development of novel compounds that can inhibit PBP2a is a key strategy in overcoming MRSA resistance. The effectiveness of some quinolone derivatives against MRSA suggests potential interactions with bacterial cell wall synthesis pathways, although the precise mechanisms, including any direct effects on PBP2a, require further investigation.
Lanosterol 14α-Demethylase (CYP51) Inhibition
There is currently no specific scientific literature available that documents the direct inhibition of Lanosterol 14α-demethylase (CYP51) by this compound. Lanosterol 14α-demethylase is a crucial enzyme in the sterol biosynthesis pathways of fungi and protozoa. mdpi.comnih.gov It is a primary target for azole antifungal drugs and is also being investigated as a target for antiparasitic agents against pathogens like Trypanosoma cruzi. mdpi.comnih.gov These inhibitors function by binding to the heme iron in the enzyme's active site, disrupting the production of essential sterols like ergosterol (B1671047) and leading to the accumulation of toxic intermediates. mdpi.com While other heterocyclic compounds are known CYP51 inhibitors, specific studies confirming or quantifying the interaction of this compound with this enzyme have not been published.
Glucosamine-6-phosphate Synthase Binding
Similar to CYP51 inhibition, there is a lack of specific research data on the binding or inhibition of Glucosamine-6-phosphate synthase by this compound. Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthetic pathway, which produces precursors for the formation of essential macromolecules like peptidoglycan in bacteria and chitin (B13524) in fungi. As such, it is a target for the development of antimicrobial agents. However, the known inhibitors of this enzyme are typically analogues of the substrates L-glutamine or fructose-6-phosphate, and there is no evidence to suggest that 4-aminoquinolines, including this compound, interact with this enzyme.
Antimalarial Activity and Mechanisms
The 4-aminoquinoline scaffold is the basis for one of the most important classes of antimalarial drugs, with chloroquine (B1663885) being its most famous member. The biological activity is generally attributed to the unique chemical properties of the quinoline ring system and the basic amino side chain.
Efficacy against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)
While specific efficacy data, such as IC₅₀ values for this compound against various Plasmodium falciparum strains, are not available in the reviewed literature, extensive research on analogous 4-aminoquinolines provides a framework for its potential activity. Many 4-aminoquinoline derivatives have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.gov Studies have shown that modifications to the quinoline core and the side chain can help overcome resistance mechanisms. nih.gov For a 4-aminoquinoline to be active against both CQS and CQR strains, certain structural features are often required, though the specific substitutions on this compound (8-chloro and 6-methyl) represent a less common pattern compared to the 7-chloro substitution of chloroquine. nih.govnih.gov
Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Analogs Against P. falciparum This table includes data for related compounds to illustrate typical activity profiles, as specific data for this compound is not available.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Chloroquine | D6 (CQS) | Varies | nih.gov |
| Chloroquine | W2 (CQR) | Varies | nih.gov |
| Hybrid Compound 6 | D6 (CQS) | 10.3 | nih.gov |
| Hybrid Compound 6 | W2 (CQR) | 14.5 | nih.gov |
| Hybrid Compound 8 | D6 (CQS) | 11.2 | nih.gov |
| Hybrid Compound 8 | W2 (CQR) | 12.1 | nih.gov |
pH Trapping Hypothesis and Parasite Food Vacuole Accumulation
A key aspect of the antimalarial action of 4-aminoquinolines is their accumulation to high concentrations within the acidic digestive food vacuole of the parasite. chembuyersguide.comuliege.be This process is explained by the pH trapping hypothesis. As weak bases, 4-aminoquinolines can diffuse across membranes in their unprotonated state. Once inside the acidic environment of the food vacuole (pH 4.5-5.0), the basic nitrogen atoms on the molecule become protonated. uliege.be This charged form is less able to diffuse back across the vacuolar membrane, leading to its "trapping" and accumulation. chembuyersguide.comuliege.be The basic side chain is considered essential for this accumulation. nih.gov This high concentration of the drug within the vacuole is a prerequisite for its primary mechanism of action. uliege.be
Beta-Hematin Inhibition Pathways
Inside the food vacuole, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert, insoluble crystal called hemozoin, which is structurally identical to β-hematin. nih.govnih.gov 4-aminoquinolines are believed to exert their primary antimalarial effect by interfering with this detoxification process. chembuyersguide.comnih.gov These compounds are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. chembuyersguide.com This inhibition leads to the buildup of toxic, soluble heme, which can damage parasite membranes and inhibit enzymatic function, ultimately leading to parasite death. chembuyersguide.comnih.gov The presence of a chloro group on the quinoline ring, typically at the 7-position, has been shown to be important for this β-hematin inhibitory activity. nih.gov
Anticancer and Antiproliferative Mechanisms
In recent years, the 4-aminoquinoline skeleton has attracted attention for its potential antiproliferative activity against various cancer cell lines. archivesofmedicalscience.comnih.gov While no studies have specifically evaluated the anticancer mechanisms of this compound, research on related compounds provides insight into possible pathways. For instance, studies on 2-substituted-4-amino-6-halogenquinolines have shown that some of these compounds exhibit potent antiproliferative activity. archivesofmedicalscience.com Other quinoline-based compounds, such as amino- and chloro-8-hydroxyquinolines, have been investigated as proteasome inhibitors, which can induce apoptosis in cancer cells. nih.gov The anticancer effects of quinoline derivatives are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected 2-Substituted-4-amino-6-halogenquinolines This table shows data for structurally related compounds to illustrate potential anticancer activity, as specific data for this compound is not available.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 8e | H-460 (Lung Cancer) | 0.03 | archivesofmedicalscience.com |
| Compound 8e | HT-29 (Colon Cancer) | 0.55 | archivesofmedicalscience.com |
| Compound 8e | HepG2 (Liver Cancer) | 0.33 | archivesofmedicalscience.com |
| Gefitinib (Control) | H-460 (Lung Cancer) | 5.58 | archivesofmedicalscience.com |
Inhibition of Cancer Cell Line Proliferation
The 4-aminoquinoline core is a well-established pharmacophore found in numerous compounds exhibiting antiproliferative effects against various cancer cell lines. nih.gov Analogues such as 2-substituted-4-amino-6-halogenquinolines have demonstrated potent activity against human cancer cell lines including H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric). nih.gov Similarly, other derivatives have shown cytotoxicity against breast cancer cell lines MCF7 and MDA-MB468. nih.gov
However, a detailed review of the scientific literature reveals a lack of specific data regarding the inhibitory effects of this compound on the proliferation of cancer cell lines. Studies providing specific half-maximal inhibitory concentration (IC₅₀) values or other quantitative measures of antiproliferative activity for this particular compound are not available in the public domain.
Table 1: Proliferation Inhibition of Cancer Cell Lines by this compound
| Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|
| Data Not Available | Data Not Available | N/A |
Modulation of Cell Signaling Pathways (e.g., Apoptosis Induction)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While related quinoline derivatives have been shown to induce apoptosis in cancer cells, specific investigations into the ability of this compound to modulate apoptotic pathways have not been reported in the available scientific literature. Consequently, there is no direct evidence to confirm or quantify its activity in inducing apoptosis.
Table 2: Apoptosis Induction by this compound
| Cell Line | Assay | Finding |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Autophagy Pathway Modulation (e.g., ATG5-Dependent)
Autophagy is a cellular degradation process that can be modulated to influence cell survival and death, making it a target in cancer therapy. While direct studies on this compound are scarce, a related compound, This compound-3-carboxylic acid , has been identified as a potential inhibitor of the autophagy pathway. google.com This suggests that the this compound scaffold may have the potential to modulate autophagy. google.com However, specific details regarding the mechanism, including whether it is dependent on the key autophagy-related protein 5 (ATG5), have not been elucidated for this compound itself.
Table 3: Autophagy Pathway Modulation by Quinoline Derivatives
| Compound | Activity | Mechanistic Detail (ATG5-dependence) | Source |
|---|---|---|---|
| This compound-3-carboxylic acid | Identified as an autophagy pathway inhibitor | Not Specified | google.com |
| This compound | Data Not Available | Data Not Available | N/A |
Enzyme Kinase Inhibition
The inhibition of specific protein kinases is a primary mechanism for many targeted cancer therapies.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
The quinoline scaffold is a core component of many known EGFR tyrosine kinase inhibitors. Despite this, there is no specific published data detailing the inhibitory activity of this compound against EGFR-TK.
c-Met Kinase
The c-Met kinase is another important target in oncology. A review of the literature did not yield specific data on the inhibition of c-Met kinase by this compound.
Rapidly Accelerated Fibrosarcoma (RAF) Kinase
RAF kinases are key components of the MAPK/ERK signaling pathway. There is no specific information available in the scientific literature regarding the inhibitory effect of this compound on RAF kinases.
Table 4: Enzyme Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Source |
|---|---|---|
| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Data Not Available | N/A |
| c-Met Kinase | Data Not Available | N/A |
| Rapidly Accelerated Fibrosarcoma (RAF) Kinase | Data Not Available | N/A |
Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) Inhibition
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular functions, including growth, proliferation, and survival. nih.govmdpi.com Dysregulation of this pathway is a common feature in various cancers, making its components significant targets for therapeutic intervention. nih.gov The pathway is activated by PI3K, which in turn activates Akt. Akt has multiple downstream effects, including the activation of mTOR Complex 1 (mTORC1). nih.gov Given the high degree of structural similarity in the catalytic sites of PI3K and mTOR, researchers have focused on developing dual inhibitors that can target both kinases simultaneously, potentially offering a more potent shutdown of the pathway. nih.govmdpi.com
Compounds with a morpholino-triazine scaffold have been identified as dual, nanomolar inhibitors of both PI3K and mTOR. nih.gov While specific inhibitory data for this compound against PI3K/mTOR is not available, the broader class of quinolines and their derivatives has been a subject of investigation for kinase inhibition. researchgate.net For instance, various substituted pyrimidines and other heterocyclic compounds have been synthesized and tested for their ability to inhibit this pathway. researchgate.net
Phosphodiesterase 5 (PDE5)
Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is a well-established therapeutic target, with inhibitors widely used for conditions such as erectile dysfunction and pulmonary hypertension. nih.gov The enzyme comprises a catalytic domain responsible for cGMP hydrolysis and a regulatory domain containing GAF domains that bind cGMP. nih.gov The binding of cGMP to the GAF-A domain can influence the enzyme's phosphorylation and enhance the catalytic site's affinity for substrates or inhibitors. nih.gov The GAF-B domain is also noted to influence the affinity and selectivity of the catalytic site for certain classes of inhibitors. nih.gov Although a wide range of compounds, including sildenafil, tadalafil, and vardenafil, are known PDE5 inhibitors, there is no specific data linking this compound to PDE5 inhibition. nih.gov
Phosphoinositide-Dependent Kinase 1 (PDK1)
Phosphoinositide-Dependent Kinase 1 (PDK1) is a master kinase that plays a crucial role in activating a range of other kinases, most notably Akt (also known as Protein Kinase B). The activation of Akt by PDK1 is a pivotal event in the PI3K signaling pathway. Following the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the cell membrane, both PDK1 and Akt are recruited to the membrane, where PDK1 phosphorylates Akt at a key threonine residue (Thr308), leading to its partial activation. Full activation of Akt requires an additional phosphorylation event mediated by mTORC2. As a central node in this critical cell survival pathway, PDK1 is an attractive target for cancer therapy. However, specific research detailing the interaction between this compound and PDK1 has not been identified.
Extracellular Signal-Regulated Kinase (ERK)
Extracellular signal-regulated kinases (ERK1 and ERK2) are key protein kinases that function at the end of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov This pathway is activated by a multitude of growth factors and receptors, and it regulates a wide array of cellular fates, including proliferation, differentiation, senescence, and apoptosis. nih.govnih.gov The outcome of ERK activation is highly context-dependent, relying on the strength and duration of the signal. nih.gov For instance, balanced ERK activity generally promotes cell proliferation and survival, partly by phosphorylating and promoting the degradation of pro-apoptotic proteins. nih.gov Conversely, either excessive or insufficient ERK signaling can impede cell growth. nih.gov While ERK's role in cellular processes is well-established, there is no specific information available regarding the effect of this compound on ERK activity.
NAD-Hydrolyzing Enzyme CD38 Inhibition
The NAD-hydrolyzing enzyme CD38 is a key regulator of cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in metabolic processes. By breaking down NAD+, CD38 influences cellular energy homeostasis. Research into inhibitors of CD38 has identified 4-amino-8-quinoline carboxamides as potent molecules. nih.gov Starting from initial screening hits, systematic modifications of the quinoline ring have led to the development of inhibitors that are 10 to 100 times more potent. nih.gov These inhibitors have been shown to increase NAD+ levels in the tissues of animal models. nih.gov This suggests that compounds with a quinoline core structure have the potential to modulate CD38 activity. However, specific studies on this compound's ability to inhibit CD38 are not present in the available literature.
Sphingosine (B13886) Kinase (SphK1/2) Inhibition
Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). nih.govmdpi.com This signaling molecule is involved in numerous cellular processes, and the upregulation of SphK is observed in many types of cancer, where it promotes proliferation and survival. nih.gov Consequently, SphK inhibitors are being actively investigated as potential anticancer agents. researchgate.net
The quinoline scaffold has been explored in the development of SphK inhibitors. Specifically, quinoline-5,8-diones have been synthesized and screened for their activity against both SphK1 and SphK2. nih.gov These studies revealed that certain derivatives exhibit dual inhibitory effects, while others show selectivity for one isoform over the other. nih.gov For example, some C(7) ether-linked quinoline-5,8-diones showed as high as 69% inhibition at a 10 μM concentration. nih.gov Although these findings highlight the potential of the quinoline framework for SphK inhibition, direct evidence of this compound's activity in this area is lacking.
Table 1: Investigated Biological Targets and Related Quinoline Compound Activity
| Target Enzyme/Pathway | General Function | Activity of Related Quinoline Compounds |
|---|---|---|
| PI3K/mTOR | Regulates cell growth, proliferation, and survival. nih.govmdpi.com | Morpholino-triazine compounds show dual inhibitory activity. nih.gov |
| PDE5 | Hydrolyzes cGMP, regulating various physiological processes. nih.gov | No specific quinoline-based inhibitors noted in the provided context. |
| PDK1 | Activates Akt as part of the PI3K signaling pathway. | No specific quinoline-based inhibitors noted in the provided context. |
| ERK | Regulates cell fate, including proliferation and survival. nih.gov | No specific quinoline-based inhibitors noted in the provided context. |
| CD38 | Hydrolyzes NAD+, regulating cellular energy. nih.gov | 4-amino-8-quinoline carboxamides are potent inhibitors. nih.gov |
| SphK1/2 | Phosphorylates sphingosine to S1P, promoting cell growth. nih.govmdpi.com | Quinoline-5,8-diones show inhibitory activity against SphK1 and SphK2. nih.gov |
Quinone Oxidoreductase (NQO1) Activity
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a dual role in cellular defense and bioactivation. nih.govnih.gov It protects cells by catalyzing the two-electron reduction of quinones to less reactive hydroquinones, thereby preventing the formation of reactive oxygen species. nih.gov NQO1 can also stabilize tumor suppressor proteins. nih.gov Conversely, in many tumor types where NQO1 is overexpressed, it can be exploited for therapeutic gain. The enzyme can bioactivate certain quinone-based prodrugs into potent cytotoxic agents, localizing the therapeutic effect to cancer cells. nih.govnih.gov There is no specific research available that details the interaction or activity of this compound with NQO1.
Other Biological Activities
There is no publicly available research data detailing the anti-HIV-1 activity of this compound. While the broader class of quinoline compounds has been a subject of interest in HIV research, specific studies on this particular chemical entity have not been reported.
Similarly, no specific studies or data sets were found concerning the antitrypanosomal activity of this compound. Research into new antitrypanosomal agents is ongoing and includes various heterocyclic compounds, but investigations into this specific molecule have not been documented in the available scientific literature.
Computational and Theoretical Studies on 4 Amino 8 Chloro 6 Methylquinoline and Analogues
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for understanding the fundamental properties of molecules. For 4-Amino-8-chloro-6-methylquinoline and its analogues, methods such as Density Functional Theory (DFT) and ab initio calculations have been pivotal.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. researchgate.netdergipark.org.tr For instance, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) or cc-pVQZ is commonly used for these calculations. dergipark.org.trdergipark.org.tr
DFT calculations provide a detailed understanding of the molecular geometry, including bond lengths and angles. For analogues of this compound, DFT studies have shown how substituents like amino, chloro, and methyl groups influence the planarity and symmetry of the quinoline ring system. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov
Table 1: Exemplary DFT Calculated Properties for this compound
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y-Z) eV |
| Dipole Moment | D Debye |
Note: The values in this table are illustrative and represent typical ranges for similar quinoline derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra. nih.govnih.gov By applying TD-DFT, researchers can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. nih.gov This information is crucial for understanding the photophysical properties of quinoline derivatives. nih.gov For similar compounds, TD-DFT calculations have been performed to interpret experimental UV-Vis spectra, correlating the observed absorption bands with specific electronic transitions, often characterized as π-π* or n-π* in nature. nih.gov
Spectroscopic Characterization and Theoretical Correlation
The combination of experimental spectroscopy and theoretical calculations provides a powerful approach for the detailed characterization of molecular structures.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. researchgate.net It is a powerful tool for identifying the functional groups present in a molecule. In the study of this compound analogues, FT-IR spectra are typically recorded in the range of 4000–400 cm⁻¹. nih.gov
The experimental FT-IR spectra are often correlated with theoretical vibrational frequencies calculated using DFT methods. dergipark.org.tr This correlation allows for a more precise assignment of the observed vibrational bands to specific modes of vibration, such as stretching, bending, and torsional modes. For amino- and chloro-substituted quinolines, characteristic bands for N-H stretching, C-Cl stretching, and various ring vibrations are identified and assigned based on these theoretical calculations. dergipark.org.trdergipark.org.tr
Table 2: Illustrative FT-IR Vibrational Frequencies and Assignments for this compound
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ~3400 | ~3410 | N-H stretching |
| ~3300 | ~3315 | N-H stretching |
| ~1620 | ~1625 | C=N stretching |
| ~1580 | ~1585 | C=C stretching |
| ~1100 | ~1105 | C-N stretching |
| ~780 | ~785 | C-Cl stretching |
Note: These are representative frequencies and assignments based on studies of analogous compounds.
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary vibrational spectroscopic technique to FT-IR. nih.gov It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. The FT-Raman spectra of quinoline derivatives are typically recorded in a similar range to FT-IR, for instance, 4000–100 cm⁻¹. nih.gov
As with FT-IR, the experimental FT-Raman data is analyzed in conjunction with theoretical calculations from DFT. researchgate.net This combined approach aids in the comprehensive assignment of vibrational modes. For related quinoline compounds, FT-Raman studies have helped to identify and characterize the skeletal vibrations of the quinoline ring and the vibrations associated with the substituent groups. nih.gov The comparison between FT-IR and FT-Raman spectra can also provide insights into the symmetry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within molecules like 4-aminoquinoline (B48711) derivatives. The absorption spectra of these compounds are influenced by the electronic properties of the quinoline ring system and its substituents.
Studies on various aminoquinoline derivatives have shown that their absorption spectra typically range from 280 to 510 nm. researchgate.net For instance, the interaction between a 4-arylaminoquinoline-3-carbonitrile derivative and hemin (B1673052) was investigated using UV/Vis absorption spectroscopy. In a phosphate (B84403) buffer at neutral pH (7.4), hemin exhibited a broad Soret band with a peak around 385 nm. The addition of the 4-aminoquinoline derivative led to spectral alterations, including a shift and decrease in the Soret band, indicating the formation of a complex between the two molecules. nih.gov
The solvent environment can also play a significant role in the UV-Vis absorption characteristics of aminoquinoline derivatives. Solvatochromism, the change in the color of a substance when dissolved in different solvents, has been observed in these compounds. For example, the absorption and emission spectra of 6-aminoquinoline (B144246) (6AQ) have been shown to exhibit a bathochromic (red) shift with increasing solvent polarity. researchgate.net
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to complement experimental UV-Vis data and provide a more profound understanding of the electronic transitions. These computational methods can help to identify robust approaches for calculating the complex near UV/Vis absorption spectra of amino- and nitro-substituted quinolines under various conditions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including 4-aminoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectra of 4-aminoquinoline derivatives provide characteristic signals for the protons on the quinoline ring and the amino side chain. For example, in a series of synthesized 4-aminoquinoline derivatives, the aromatic protons of the quinoline ring typically appear in the region of δ 6.18-8.52 ppm. nih.gov The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the quinoline nucleus. For instance, in N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, the quinoline protons appear as a doublet at δ 6.38–6.41 (J = 5.34 Hz), a doublet of doublets at δ 7.32-7.37 (J = 8.96, 1.72 Hz), a doublet at δ 7.73–7.77 (J = 8.92 Hz), a doublet at δ 7.94–7.95 (d, J = 1.92 Hz), and a doublet at δ 8.49–8.52 (d, J = 5.34 Hz). nih.gov The protons of the aminoalkyl side chain also show distinct signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectra of 4-aminoquinoline derivatives provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of substituents. Studies on 7-chloro-4-(substituted amino) quinolines have provided detailed assignments of the carbon chemical shifts. tandfonline.com For instance, in 6-methyl-4-phenylquinoline-2(1H)-thione, the methyl carbon (C-6) appears at δ 21.63 ppm, while the quinoline carbons resonate over a wide range from approximately δ 120 to 158 ppm. rsc.org Theoretical calculations are often used in conjunction with experimental data to assign the ¹³C NMR signals accurately. For example, in the case of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the signal at 160.9 ppm was assigned to the C5 carbon based on agreement with theoretical predictions. researchgate.net
Table 1: Representative ¹H NMR Data for 4-Aminoquinoline Analogues
| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine nih.gov | - | 6.38–6.41 (d, J = 5.34 Hz, 1H, Ar-H quinoline), 7.32-7.37 (dd, J = 8.96, 1.72 Hz, 1H, Ar-H quinoline), 7.73–7.77 (d, J = 8.92 Hz, 1H, Ar-H quinoline), 7.94–7.95 (d, J = 1.92 Hz, 1H, Ar-H quinoline), 8.49–8.52 (d, J = 5.34 Hz, 1H, Ar-H quinoline), 5.82 (br s, 1H, NH), 3.27 (br s, 2H, NH₂), 3.09-3.15 (m, 4H, CH₂), 2.27 (s, 6H, N(CH₃)₂) |
| Diethyl 4-(4-chlorobenzylamino)quinolone-2,3-dicarboxylate rsc.org | CDCl₃ | 8.89 (t, 1H, J = 5.4 Hz), 8.09-8.02 (dd, 2H, Ja = 18.8 and Jb = 8.8 Hz), 7.72-7.68 (t, 1H, J = 7.8 Hz), 7.42-7.30 (m, 5H), 4.89 (d, 2H, J = 5.9 Hz), 4.45 (q, 2H, J = 7.3 Hz), 4.31 (q, 2H, J = 7.3 Hz), 1.43 (t, 3H, J = 7.1 Hz), 1.34 (t, 3H, J = 7.1 Hz) |
| 6-Methylquinoline chemicalbook.com | CDCl₃ | 8.833 (A), 8.03 (B), 7.99 (C), 7.55 (D), 7.53 (E), 7.328 (F), 2.520 (G), J(A,B) = 1.7 Hz, J(A,F) = 4.3 Hz, J(B,F) = 8.3 Hz |
Table 2: Representative ¹³C NMR Data for 4-Aminoquinoline Analogues
| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) |
|---|---|---|
| Diethyl 4-(4-chlorobenzylamino)quinolone-2,3-dicarboxylate rsc.org | CDCl₃ | 174.7, 165, 162, 161.5, 145.5, 139.7, 137.9, 133.4, 132, 127.2, 126.6, 124.4, 116.5, 114.6, 63.4, 62.3, 61.7, 14.0, 13.5 |
| 6-Methyl-2-(methylthio)-4-phenylquinoline rsc.org | CDCl₃ | 158.28, 147.40, 147.10, 137.96, 134.94, 131.53, 129.40, 128.49, 128.28, 128.11, 124.77, 124.58, 120.56, 21.63, 12.93 |
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline researchgate.net | DMSO-d₆ | 160.9 (C5), 159.8 (C2) |
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational techniques used to investigate the interactions between a ligand, such as this compound, and its biological target at the molecular level. These studies provide valuable insights into the binding mode, affinity, and potential activity of a compound.
Ligand-Receptor Interaction Analysis
The primary mechanism of action for many 4-aminoquinoline compounds involves interaction with heme within the parasite's food vacuole. researchgate.netnih.gov Molecular docking studies have been employed to analyze the interactions of 4-aminoquinoline analogues with heme. These studies have revealed that the interactions can involve π-π stacking between the quinoline ring of the compound and the porphyrin ring of heme. researchgate.nettaylorandfrancis.com
For example, computational studies on a series of new 4-aminoquinolines showed favorable interaction energies with heme. researchgate.net The docked conformations of these molecules, in their diprotonated form, were clustered into groups with similar binding modes. researchgate.netnih.govplos.org In some cases, the stacking interaction occurs via the quinoline ring, while for other analogues, the interaction may involve a different part of the molecule, such as a biphenyl (B1667301) moiety. researchgate.netnih.gov
Beyond heme, other potential targets for 4-aminoquinoline derivatives have been explored. For instance, docking analysis has been used to evaluate the interactions of these compounds with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov These studies have shown that 4-aminoquinoline analogues can fit into the active site of PfLDH, but they are generally weak inhibitors of this enzyme. nih.gov
Prediction of Binding Affinities and Potency
Molecular docking studies can be used to predict the binding affinity of a ligand for its receptor, which can then be correlated with its biological potency. The calculated interaction energies from docking simulations provide an estimate of the binding strength.
For instance, in a study of new 4-aminoquinoline analogues, the calculated docking energies against heme were used to rationalize the observed antimalarial activity. researchgate.netplos.org The compound with the most favorable interaction energy in both in vacuo and solvent-based simulations was also the most potent antimalarial in the series. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for 4-aminoquinoline analogues to predict their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These models use a range of molecular descriptors to build statistically robust predictive models. nih.gov Such models can be valuable tools for the virtual screening of new potential antimalarial compounds. nih.gov
Conformational Analysis
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be biologically active.
For 4-aminoquinoline derivatives, conformational searches have been performed to understand their preferred shapes. nih.gov In one study, a conformational search was conducted for a series of 4-aminoquinoline compounds, and the resulting structures were aligned to a common pharmacophore. This pharmacophore was defined based on the lowest energy conformation of the most active compound in the series. nih.gov Such analyses help to identify the key structural features and their spatial arrangement required for biological activity.
Electronic Structure and Reactivity Predictions
Computational quantum chemistry methods are employed to investigate the electronic structure and reactivity of molecules like 4-aminoquinoline derivatives. These studies provide insights into the distribution of electrons within the molecule and its propensity to participate in chemical reactions.
Density Functional Theory (DFT) is a widely used method for these calculations. For example, DFT studies have been conducted on 4-aminoquinoline derivatives to understand their electronic properties. wikipedia.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.netnih.gov
In one study, the HOMO of a particularly potent 4-aminoquinoline analogue was found to be located on a biphenyl moiety, suggesting a unique mode of binding to heme that could contribute to its high antiplasmodial activity. researchgate.netnih.gov The electronic structure of these compounds can also be probed using techniques like UV-Vis spectroscopy, and the results can be correlated with theoretical calculations. researchgate.net
The reactivity of 4-aminoquinoline derivatives can also be predicted based on their electronic structure. For instance, understanding the electronic properties of the quinoline ring and its substituents can help to explain the outcomes of chemical reactions, such as nucleophilic substitution at the 4-position. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
For the analogue 6-chloroquinoline , DFT calculations at the B3LYP/6-311++G(d,p) level have determined its FMO properties. dergipark.org.tr The HOMO is primarily located over the benzene (B151609) ring, whereas the LUMO is distributed across the pyridine (B92270) ring. The substitution of chlorine is noted to significantly alter the reactive nature of the quinoline moiety. dergipark.org.tr For this compound, it is anticipated that the electron-donating amino group (-NH₂) and methyl group (-CH₃) would raise the energy of the HOMO, while the electron-withdrawing chloro group (-Cl) would lower the energy of both the HOMO and LUMO. The precise distribution and energy levels would depend on the interplay of these substituent effects.
Table 1: Frontier Molecular Orbital Properties of an Analogous Compound (6-Chloroquinoline) Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -1.05 |
Molecular Electrostatic Potential (MEP) Surface Characteristics
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. Red regions indicate areas of most negative potential, rich in electrons, and are favorable sites for electrophilic attack. Conversely, blue regions represent the most positive potential, which are electron-poor and susceptible to nucleophilic attack. Green areas denote neutral potential.
In a study of the analogue 6-chloroquinoline , the MEP surface shows the most negative potential (red) concentrated around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. dergipark.org.tr This makes the nitrogen atom a primary site for electrophilic attack and protonation. Positive potential (blue) is observed over the hydrogen atoms. For this compound, the MEP surface would be more complex. The amino group would introduce another region of high negative potential, potentially making it a competing site for electrophilic attack. The chlorine atom, being highly electronegative, would also influence the electron distribution significantly.
Atomic Charge Analysis
Atomic charge analysis provides quantitative values for the distribution of electrons among the atoms in a molecule. These charges are crucial for understanding a molecule's electrostatic interactions and reactivity. Methods like Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges.
In computational studies of 6-chloroquinoline , the nitrogen atom is found to carry a significant negative charge, consistent with the MEP analysis, making it a nucleophilic center. dergipark.org.tr The carbon atom attached to the nitrogen and the carbon atom bonded to the chlorine atom exhibit positive charges, marking them as potential electrophilic sites. The specific charge values for the atoms of this compound are not available, but by analogy, one would expect the nitrogen of the quinoline ring and the nitrogen of the amino group to be negatively charged. The carbon atoms at positions 4 (bonded to the amino group) and 8 (bonded to the chlorine) would likely be electrophilic centers.
Table 2: Calculated Atomic Charges for an Analogous Compound (6-Chloroquinoline) Data from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr
| Atom | Charge (e) |
|---|---|
| N1 | -0.595 |
| C2 | 0.285 |
| C4 | 0.178 |
| C6 | 0.038 |
Prediction of Chemical Reactivity and Electrophilic/Nucleophilic Sites
The combination of FMO, MEP, and atomic charge analyses allows for robust predictions of a molecule's chemical reactivity. The most likely sites for electrophilic and nucleophilic attack can be identified, providing a theoretical basis for understanding reaction mechanisms.
For quinoline analogues, the following predictions can be made:
Nucleophilic Sites: The MEP and atomic charge analyses consistently identify the quinoline nitrogen as a primary nucleophilic center, making it susceptible to attack by electrophiles (e.g., protonation). dergipark.org.tr In this compound, the exocyclic amino group at position 4 would also be a significant nucleophilic site.
Electrophilic Sites: The FMO analysis indicates that the LUMO is spread across the heterocyclic ring, suggesting that this part of the molecule is susceptible to nucleophilic attack. dergipark.org.tr The most common reaction for haloquinolines is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the halogen atom. frontiersin.org For this compound, the carbon at position 8, bonded to the chlorine atom, is a predicted electrophilic site. The carbon at position 4 is also activated towards substitution, and the relative reactivity would depend on the specific reaction conditions. frontiersin.orgmdpi.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.
While a crystal structure for this compound itself is not publicly documented, crystallographic data for its analogues provide valuable structural benchmarks. For example, the solid-state structure of a rhenium carbonyl complex with (8-amino-6-methyl)quinoline has been elucidated. In this complex, the (8-amino-6-methyl)quinoline ligand binds to the metal center in a bidentate fashion through both the quinoline nitrogen and the amino group nitrogen. This confirms the chelating ability of the aminoquinoline scaffold. The analysis provides precise bond lengths and angles for the coordinated ligand, offering insight into the geometry of the 8-amino-6-methylquinoline framework.
Table 3: Selected Bond Lengths from X-ray Crystallography of an Analogue Complex, [Re(CO)₃Br(8-amino-6-methylquinoline)]
| Bond | Length (Å) |
|---|---|
| Re—N(quinoline) | 2.193 |
| Re—N(amino) | 2.210 |
| C(methyl)—C(6) | 1.506 |
| N(amino)—C(8) | 1.353 |
| C(7)—C(8) | 1.378 |
Research Applications and Future Directions for 4 Amino 8 Chloro 6 Methylquinoline
Role as an Intermediate in Complex Organic Synthesis
4-Amino-8-chloro-6-methylquinoline serves as a valuable starting material or intermediate in the synthesis of more complex molecules. evitachem.com Its structure, featuring amino, chloro, and methyl groups on the quinoline (B57606) core, offers multiple reactive sites for chemical modification. evitachem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This allows for the construction of diverse molecular architectures with a wide range of potential biological activities.
The synthesis of derivatives often involves reactions targeting the amino and chloro substituents. For instance, the 4-amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains. nih.gov The 8-chloro group can be subjected to nucleophilic substitution reactions, allowing for the introduction of different functional groups. evitachem.com These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds.
The synthesis of novel quinoline derivatives often begins with commercially available precursors. evitachem.com Multi-step reaction sequences, including chlorination and amination of a quinoline core, are common strategies. mdpi.comnih.gov The ability to selectively modify different positions on the quinoline ring makes this compound a key building block in the creation of libraries of compounds for drug discovery and other research purposes. nih.govacs.org
Development of New Chemical Probes and Investigative Tool Compounds
Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific proteins or pathways, allowing researchers to study their function in a controlled manner. mskcc.org this compound and its derivatives have the potential to be developed into such probes.
By attaching fluorescent tags, biotin (B1667282) labels, or other reporter groups to the quinoline scaffold, scientists can create molecules that allow for the visualization and tracking of specific biological targets. mskcc.org For example, a fluorescently labeled derivative could be used in microscopy studies to determine the subcellular localization of a target protein. Biotinylated versions can be employed in affinity purification experiments to identify the binding partners of a particular compound. mskcc.org The development of these tool compounds is often guided by an understanding of the structure-activity relationships of the parent molecule. mskcc.org
Strategies for Overcoming Drug Resistance in Pathogens (e.g., Antimalarial, Antibacterial)
The emergence of drug-resistant pathogens is a major global health threat. nih.govjocpr.com Quinoline-based compounds have historically been a mainstay in the treatment of malaria, but their efficacy has been compromised by the evolution of resistant Plasmodium parasites. nih.govjocpr.com Similarly, bacterial resistance to quinolone antibiotics is a growing concern. nih.govnih.gov
Researchers are actively exploring strategies to overcome this resistance, and derivatives of this compound are playing a role in these efforts. One approach is the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores. nih.govmdpi.com This can lead to compounds with multiple mechanisms of action, making it more difficult for pathogens to develop resistance. mdpi.com
Another strategy involves modifying the structure of existing quinoline drugs to evade resistance mechanisms. For example, widespread resistance to chloroquine (B1663885) is linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). jocpr.com Structural modifications to the chloroquine molecule, such as altering the side chain, can help to circumvent this resistance. nih.govjocpr.com
In the realm of antibacterial research, quinoline derivatives are being investigated as efflux pump inhibitors. nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, thereby reducing their effectiveness. By inhibiting these pumps, quinoline compounds can restore the activity of existing antibiotics. nih.gov
| Pathogen | Resistance Mechanism | Quinoline-Based Strategy | Example Compound/Approach |
| Plasmodium falciparum (Malaria) | Mutations in PfCRT | Structural modification to evade transporter recognition | Altering the side chain of 4-aminoquinolines nih.govjocpr.com |
| Plasmodium falciparum (Malaria) | General drug resistance | Hybrid molecules with multiple mechanisms of action | Quinoline-triazole hybrids mdpi.com |
| Multidrug-resistant bacteria | Efflux pumps | Inhibition of efflux pumps to restore antibiotic efficacy | Quinoline derivatives that potentiate antibiotic activity nih.gov |
Exploration of Novel Therapeutic Targets for Quinoline-Based Compounds
The versatility of the quinoline scaffold allows for the design of compounds that can interact with a wide range of biological targets. mdpi.comnih.gov While quinolines are well-known for their antimalarial and antibacterial properties, researchers are increasingly exploring their potential in other therapeutic areas, such as cancer and neurodegenerative diseases. mdpi.comnih.govmdpi.com
Kinases, a class of enzymes that play a crucial role in cell signaling, have emerged as important targets in cancer therapy. nih.gov Several quinoline-based kinase inhibitors have been approved for clinical use, and ongoing research is focused on developing new derivatives with improved potency and selectivity. nih.govnih.gov The design of these compounds is often guided by computational modeling and structure-based drug design approaches. mdpi.comnih.gov
Another area of interest is the development of quinoline derivatives that can modulate the activity of proteins involved in neuroinflammation and neurodegeneration. mdpi.com For example, some quinoline-based compounds have been shown to have neuroprotective effects in preclinical models. mdpi.com
The identification of new therapeutic targets for quinoline-based compounds is an active area of research. mdpi.comrsc.org This involves a combination of high-throughput screening, chemical biology approaches, and target validation studies. nih.govnih.gov
Design of Next-Generation Quinoline-Based Agents with Enhanced Efficacy
The development of next-generation quinoline-based agents is focused on improving their efficacy, reducing toxicity, and overcoming drug resistance. jocpr.com This involves a variety of design strategies, including:
Molecular Hybridization: Combining the quinoline scaffold with other bioactive molecules to create hybrid compounds with enhanced activity. mdpi.commdpi.comnih.gov
Structure-Based Drug Design: Using computational methods to design molecules that fit precisely into the active site of a target protein. mdpi.comnih.govacs.org
Prodrug Approaches: Modifying the structure of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) properties. jocpr.com
Targeting Novel Pathways: Developing compounds that act on new or underexplored biological targets. mdpi.comrsc.org
Q & A
Advanced Research Question
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl, chloro) and test against target enzymes (e.g., Plasmodium falciparum proteases ).
- Molecular docking : Use software like AutoDock to predict binding affinities to biological targets.
- In vitro ADMET assays : Assess metabolic stability (e.g., microsomal incubation) and cytotoxicity (MTT assays) .
How can researchers resolve low yields in large-scale syntheses of this compound?
Advanced Research Question
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:
- Gradual reagent addition to control exothermic reactions (e.g., POCl chlorination ).
- Flow chemistry systems for continuous processing.
- Design of Experiments (DoE) to optimize parameters (temperature, solvent volume) .
What role do intermolecular interactions play in the solid-state stability of this compound?
Advanced Research Question
Hydrogen bonding (e.g., N–H⋯N chains) and van der Waals forces stabilize crystal packing, as seen in related aminoquinolines . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds, guiding storage conditions (e.g., desiccated, <25°C).
How can computational methods enhance the design of this compound derivatives?
Advanced Research Question
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Machine learning : Train models on existing quinoline bioactivity data to prioritize synthetic targets .
What are the best practices for reporting crystallographic data in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
